molecular formula C17H13ClN2O3S B12145949 (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12145949
M. Wt: 360.8 g/mol
InChI Key: DJQPYOSQXAQHPT-DHDCSXOGSA-N
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Description

(5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound known for its diverse applications in scientific research. This compound features a thiazole ring, a chlorophenyl group, and a hydroxy-methoxybenzylidene moiety, making it a unique molecule with potential biological and chemical properties.

Properties

Molecular Formula

C17H13ClN2O3S

Molecular Weight

360.8 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13ClN2O3S/c1-23-14-8-10(2-7-13(14)21)9-15-16(22)20-17(24-15)19-12-5-3-11(18)4-6-12/h2-9,21H,1H3,(H,19,20,22)/b15-9-

InChI Key

DJQPYOSQXAQHPT-DHDCSXOGSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-chloroaniline with 4-hydroxy-3-methoxybenzaldehyde in the presence of a thiazole-forming reagent. The reaction is carried out under controlled conditions, often involving a catalyst and a solvent to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Reactivity of the Thiazolone Core

The thiazolone ring (1,3-thiazol-4-one) is central to the compound’s reactivity:

  • Ring-Opening Reactions :
    Strong bases (e.g., NaOH) induce ring cleavage at the C-4 carbonyl, forming open-chain thioamide derivatives .

Substitution Reactions at the Aromatic Rings

The 4-chlorophenyl and 4-hydroxy-3-methoxybenzylidene groups participate in electrophilic aromatic substitution:

Reaction Type Conditions Product Yield
Halogenation (Cl→Br)Br₂/FeBr₃, 0°C, 2h4-Bromo-substituted derivative78%
NitrationHNO₃/H₂SO₄, 50°C, 4h3-Nitro-4-hydroxy-5-methoxybenzylidene analog65%
Demethylation (OCH₃→OH)BBr₃, CH₂Cl₂, -78°C, 1h3,4-Dihydroxybenzylidene derivative92%

Functional Group Transformations

Key transformations involve the hydroxy, methoxy, and carbonyl groups:

  • Oxidation :
    The 4-hydroxy group is oxidized to a ketone using CrO₃/H₂SO₄, forming a quinone-methide intermediate.

  • Hydrolysis :
    Acidic hydrolysis (HCl/H₂O, reflux) cleaves the amide bond, yielding 4-chloroaniline and a thiazolidinedione fragment .

Functional Group Reagent Product Application
-OCH₃HI (excess)-OH + CH₃IDemethylation for enhanced H-bonding
C=O (thiazolone)NH₂NH₂ (hydrazine)Hydrazone derivativeChelation or coordination chemistry

Condensation and Cycloaddition Reactions

The benzylidene moiety (C=CH-Ar) enables conjugation-driven reactions:

  • Knoevenagel Condensation :
    Reacts with active methylene compounds (e.g., malononitrile) to form extended π-systems .

  • Diels-Alder Cycloaddition :
    Acts as a dienophile with electron-rich dienes (e.g., furan), producing bicyclic adducts .

Reaction Partner Conditions Product Stereochemistry
Maleic anhydrideToluene, 110°C, 12hFused thiazole-maleimide hybridEndo selectivity
1,3-ButadieneMicrowave, 150°C, 20minBicyclo[4.3.0]thiazole derivativeZ-geometry retained

Photochemical and Thermal Reactions

  • Photochemical [2+2] Cycloaddition :
    UV irradiation (λ = 254 nm) induces dimerization via the benzylidene double bond, forming a cyclobutane-linked dimer .

  • Thermal Decomposition :
    At >250°C, the compound undergoes retro-Knoevenagel cleavage, releasing 4-hydroxy-3-methoxybenzaldehyde and a thiazole fragment.

Mechanistic Insights

  • The Z-configuration of the benzylidene group stabilizes transition states in cycloadditions via conjugative effects .

  • Electron-withdrawing groups (e.g., Cl on phenyl) enhance electrophilicity at the thiazolone carbonyl.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazole derivatives, including (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one.

  • Mechanism of Action : Thiazole derivatives often exhibit antimicrobial activity by interfering with bacterial cell wall synthesis or inhibiting nucleic acid synthesis. The presence of the chlorophenyl and methoxy groups in this compound may enhance its lipophilicity, allowing better penetration into microbial cells.
  • Case Studies :
    • A study on similar thiazole derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiazole structure can lead to enhanced antimicrobial properties .
    • Another investigation reported that compounds with thiazole rings showed promising antifungal activity against yeast-like fungi, indicating a broad spectrum of antimicrobial efficacy .

Anticancer Properties

The anticancer potential of (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one has also been explored:

  • In Vitro Studies : Research has indicated that thiazole-based compounds can inhibit the proliferation of various cancer cell lines. For instance, derivatives have been tested against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) using the Sulforhodamine B assay, showing promising results in reducing cell viability .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to specific cancer targets. The results suggest that modifications in the thiazole structure can significantly influence its anticancer activity, providing a pathway for rational drug design .

Drug Development Implications

The unique structure of (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one offers a scaffold for developing new pharmaceuticals:

  • Lead Compound Identification : This compound serves as a lead for synthesizing new derivatives with enhanced biological activities through structural modifications.
  • Combination Therapies : Given its multifaceted biological profile, it could be explored in combination therapies for infections and cancer treatment, potentially overcoming resistance issues associated with conventional therapies.

Mechanism of Action

The mechanism of action of (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Vanillin acetate: A compound with a similar hydroxy-methoxybenzylidene moiety.

    Benzothiazole derivatives: Compounds with a thiazole ring structure.

Uniqueness

(5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

The compound (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound, drawing from diverse scientific literature.

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving thiazole frameworks. The synthesis typically employs microwave irradiation to enhance yield and reduce reaction time. The structural characteristics include:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen, which is crucial for biological activity.
  • Chlorophenyl Group : The presence of a 4-chlorophenyl moiety is significant for enhancing the lipophilicity and binding affinity to biological targets.
  • Hydroxy and Methoxy Substituents : These groups can influence the compound's solubility and interaction with enzymes or receptors.

Antitumor Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antitumor properties. Specifically, (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one has been evaluated against various cancer cell lines, including:

Cell Line IC50 (μM)
Huh7 (Liver Cancer)< 10
Caco2 (Colorectal)8
MDA-MB 231 (Breast)6
HCT116 (Colorectal)6
PC3 (Prostate)>10

These results indicate that the compound exhibits promising cytotoxic effects, particularly against liver and breast cancer cells .

The mechanism of action for this compound appears to involve the inhibition of specific protein kinases such as DYRK1A, CK1, CDK5/p25, and GSK3α/β. In vitro studies showed that it has nanomolar activity against DYRK1A with an IC50 value of approximately 0.028 μM, indicating its potential as a therapeutic agent in conditions where DYRK1A is implicated .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that:

  • Substituents on the Thiazole Ring : Modifications on the thiazole ring can significantly alter biological activity. For instance, the presence of electron-donating groups like methoxy enhances anticancer efficacy.
  • Chlorine Substitution : The chlorophenyl group not only increases hydrophobic interactions but also contributes to the overall stability of the molecule in biological systems.

Case Study 1: Inhibition of Tumor Cell Proliferation

A study evaluating the antiproliferative effects of various thiazole derivatives highlighted that compounds similar to (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one exhibited significant inhibition in cell proliferation assays across multiple cancer types. The most potent compounds showed IC50 values below 10 μM in cell lines such as Caco2 and HCT116 .

Case Study 2: Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting neuroprotective effects attributed to thiazole derivatives. Compounds with similar structures have shown promise in models of neurodegenerative diseases by modulating pathways involved in neuronal survival .

Q & A

Q. What is the standard synthetic route for (5Z)-2-[(4-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one?

The compound is synthesized via a Knoevenagel condensation between 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives and substituted benzaldehydes. A typical procedure involves refluxing 2-amino-thiazole precursors (e.g., compound 1 in ) with 4-hydroxy-3-methoxybenzaldehyde in 1,4-dioxane and catalytic piperidine for 5 hours. The product is isolated by acidified ice/water precipitation and recrystallized from 1,4-dioxane .

Q. How is the Z-configuration of the benzylidene moiety confirmed?

The Z-configuration is determined using nuclear Overhauser effect (NOE) spectroscopy or coupling constants in 1H^1H NMR. For example, the absence of NOE between the benzylidene proton and the thiazole ring protons confirms the Z-geometry. Additionally, computational methods (e.g., PubChem InChI descriptors) validate stereochemistry .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • 1H^1H NMR: Peaks for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and thiazole protons.
  • IR: Stretching vibrations for C=O (~1700 cm1^{-1}) and NH (~3300 cm1^{-1}).
  • Mass spectrometry (HRMS): Molecular ion peaks matching the theoretical mass .

Q. How is in vitro cytotoxicity assessed for this compound?

Cytotoxicity is evaluated using the sulforhodamine B (SRB) assay. Human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) are cultured in RPMI-1640 medium with 5% FBS. Cells are treated with the compound (0.1–100 μM) for 48 hours, fixed, and stained with SRB. Optical density correlates with cell viability, and IC50_{50} values are calculated relative to controls like CHS-828 .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Yield improvements involve:

  • Catalyst screening : Replacing piperidine with morpholine or DBU to enhance condensation efficiency.
  • Solvent optimization : Using ethanol or DMF instead of 1,4-dioxane to increase solubility.
  • Microwave-assisted synthesis : Reducing reaction time from 5 hours to 30–60 minutes (e.g., 80°C, 300 W) .

Q. How to resolve contradictions in cytotoxicity data across studies?

Discrepancies may arise from:

  • Cell line heterogeneity : Variability in receptor expression (e.g., estrogen receptor status in MCF-7 vs. triple-negative cells).
  • Assay conditions : Differences in FBS concentration (5% vs. 10%) or incubation time (48 vs. 72 hours).
  • Compound purity : HPLC or LC-MS validation is critical to exclude impurities affecting activity .

Q. What experimental designs assess selective toxicity toward cancer cells?

Compare IC50_{50} values between cancer cells (e.g., HONE-1) and normal fibroblasts (WI-38). A selectivity index (SI) >3 indicates therapeutic potential. For example, reports SI values using WI-38 cells to validate cancer-specific cytotoxicity .

Q. How to investigate the mechanism of action for this compound?

Mechanistic studies include:

  • Apoptosis assays : Annexin V/PI staining and caspase-3 activation.
  • Cell cycle analysis : Flow cytometry to identify G1/S or G2/M arrest.
  • Molecular docking : Targeting kinases (e.g., EGFR) or tubulin using AutoDock Vina .

Q. How to evaluate compound stability in biological matrices?

Stability is tested via:

  • HPLC monitoring : Incubate the compound in PBS or cell culture medium (37°C, 24 hours) and quantify degradation products.
  • Mass spectrometry : Identify hydrolyzed or oxidized metabolites (e.g., cleavage of the benzylidene moiety) .

Q. Which structural modifications enhance anticancer activity?

Promising modifications include:

  • Substituent variation : Replacing 4-chlorophenyl with electron-withdrawing groups (e.g., -CF3_3) to improve binding.
  • Heterocycle hybridization : Fusing pyrimidine or triazole rings to the thiazole core (see for analogous syntheses) .

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